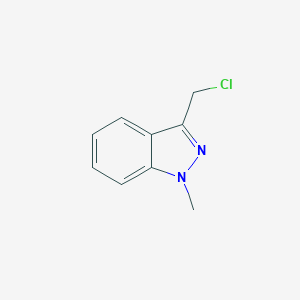

3-(chloromethyl)-1-methyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-12-9-5-3-2-4-7(9)8(6-10)11-12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLGQIOTMAQQEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428714 | |

| Record name | 3-(chloromethyl)-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578-97-8 | |

| Record name | 3-(chloromethyl)-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-1-methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(chloromethyl)-1-methyl-1H-indazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(chloromethyl)-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of a reliable and efficient synthesis pathway for this compound, a key heterocyclic building block. As a versatile intermediate, its synthesis is of considerable interest for applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to provide insights into the mechanistic rationale, reagent selection, and process control necessary for successful, high-yield synthesis.

Strategic Overview: A Three-Step Approach

The synthesis of this compound is most effectively accomplished through a robust, three-step linear sequence starting from the commercially available indazole-3-carboxylic acid. This pathway is designed for clarity, scalability, and control over critical reaction parameters.

The core strategy involves:

-

Regioselective N-Methylation: Introduction of a methyl group at the N1 position of the indazole ring.

-

Carboxylic Acid Reduction: Conversion of the C3-carboxylic acid to a primary alcohol.

-

Hydroxyl-to-Chloride Conversion: Chlorination of the resulting alcohol to yield the final product.

Caption: Workflow for the reduction of the carboxylic acid.

Experimental Protocol: LiAlH₄ Reduction

-

Setup: Assemble a flame-dried, three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.

-

Reagent Preparation: In the flask, suspend lithium aluminum hydride (1.2 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0°C in an ice bath.

-

Substrate Addition: Dissolve 1-methyl-1H-indazole-3-carboxylic acid (1.0 equiv.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until all the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0°C. Cautiously and sequentially, add dropwise: water (X ml), 15% aqueous NaOH (X ml), and then water again (3X ml), where X is the number of grams of LiAlH₄ used.

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield (1-methyl-1H-indazol-3-yl)methanol. [1]

Step 3: Chlorination of (1-Methyl-1H-indazol-3-yl)methanol

The final transformation is the conversion of the primary alcohol to the target chloromethyl compound. This is a standard nucleophilic substitution reaction where the hydroxyl group is first converted into a better leaving group.

Expertise & Rationale: Reagent Selection

Thionyl chloride (SOCl₂) is an excellent reagent for this conversion. The reaction mechanism involves the formation of a chlorosulfite ester intermediate. The subsequent collapse of this intermediate with the displacement by a chloride ion is favorable, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion. A tertiary amine base like triethylamine or pyridine is often added to neutralize the generated HCl.

Experimental Protocol: Thionyl Chloride Chlorination

-

Setup: In a flask under a nitrogen atmosphere, dissolve (1-methyl-1H-indazol-3-yl)methanol (1.0 equiv.) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Add thionyl chloride (SOCl₂, 1.1 - 1.5 equiv.) dropwise to the stirred solution. A small amount of pyridine or a few drops of DMF can be used to catalyze the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction's progress by TLC.

-

Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize excess SOCl₂ and HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound. [2][3]The product may be used directly or purified further if necessary.

Conclusion

The described three-step synthesis pathway provides a reliable and well-documented route to this compound. The critical considerations for success are achieving high regioselectivity in the initial N-methylation step, ensuring anhydrous conditions for the LiAlH₄ reduction, and carefully controlling the final chlorination step. By understanding the rationale behind the choice of reagents and conditions at each stage, researchers can confidently and efficiently produce this valuable synthetic intermediate.

References

-

PrepChem.com. Synthesis of C. 1-Methyl-1H-indazole-3-carboxylic acid. (Title compound). [Link]

- Google Patents. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

-

Beilstein Journals. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

-

Chemistry Steps. Carboxylic Acids to Alcohols. [Link]

-

Chemguide. reduction of carboxylic acids. [Link]

-

Organic Chemistry Portal. Acid to Alcohol - Common Conditions. [Link]

-

PubChemLite. This compound. [Link]

Sources

mechanism of action of 3-(chloromethyl)-1-methyl-1H-indazole

An In-Depth Technical Guide to the Mechanism of Action of 3-(chloromethyl)-1-methyl-1H-indazole: A Covalent Probe for Target Discovery

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, this compound, possesses a key structural feature: a reactive chloromethyl group. This functional group acts as an electrophilic "warhead," suggesting a mechanism of action predicated on the formation of a stable covalent bond with nucleophilic residues in protein targets. This guide outlines a comprehensive, field-proven experimental framework designed to elucidate the mechanism of action of this compound. We will proceed from the hypothesis that this compound is a targeted covalent inhibitor. This document provides researchers, scientists, and drug development professionals with a logical, multi-tiered strategy to identify its molecular targets, validate target engagement, and characterize its downstream cellular and molecular consequences.

Foundational Chemistry: The Covalent Mechanism Hypothesis

The chemical structure of this compound points towards a specific mode of interaction with biological macromolecules. The chloromethyl group, attached to the C3 position of the indazole ring, is analogous to a benzylic chloride. This configuration renders the methylene carbon highly electrophilic and susceptible to nucleophilic attack by amino acid side chains within proteins.

This reaction typically proceeds via an SN2 mechanism, where a nucleophilic residue attacks the carbon atom, displacing the chloride leaving group and forming a stable covalent adduct. The most likely nucleophilic amino acid residues to participate in such a reaction, in order of general reactivity, are Cysteine (thiol), Histidine (imidazole), Lysine (amine), and Serine (hydroxyl).[1] The specific protein target and the microenvironment of the active site will ultimately determine which residue is modified.

Caption: Proposed SN2 reaction between this compound and a protein cysteine residue.

A Step-Wise Experimental Workflow for Target Discovery and Validation

To rigorously test our hypothesis and identify the specific molecular targets, a systematic, multi-platform approach is required. This workflow is designed to move from broad, unbiased screening to specific, validated target engagement in a cellular environment.

Tier 1: Unbiased Proteome-Wide Target Identification via Chemoproteomics

The primary challenge is to identify which protein or proteins are covalently modified by the compound in a complex biological system. Modern mass spectrometry (MS)-based proteomics provides a powerful solution for this.[2][3][4][5] This approach allows for the identification of drug-protein adducts without prior knowledge of the target.[2][3]

Caption: Workflow for unbiased target identification using mass spectrometry.

Experimental Protocol: Proteomic Identification of Covalent Adducts

-

Cell Treatment: Culture a relevant human cell line (e.g., a cancer cell line like K-562 or A549) and treat with a predetermined concentration of this compound (e.g., 1-10 µM) and a vehicle control (DMSO) for a defined period (e.g., 2-4 hours).

-

Lysis and Protein Digestion: Harvest the cells, lyse them to extract total protein, and quantify the protein concentration. Reduce and alkylate cysteine residues, then digest the proteome into smaller peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Employ a specialized bioinformatics workflow, such as an "open modification search," to identify peptides that have a mass shift corresponding to the addition of the C9H9N2 fragment (the compound minus HCl).[2][3] Tandem MS (MS/MS) spectra of these modified peptides will pinpoint the exact amino acid residue that has been adducted.

-

Hit Prioritization: Generate a list of protein "hits" that are consistently and specifically modified by the compound compared to the vehicle control.

Tier 2: Validation of Target Engagement in Intact Cells

After identifying potential targets via proteomics, it is crucial to confirm that the compound engages these targets within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[6][7][8][9][10] It operates on the principle that a protein becomes more thermally stable when bound to a ligand.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the compound and a vehicle control.

-

Heat Challenge: Aliquot the treated cell suspensions and heat them across a temperature gradient (e.g., 40°C to 70°C) in a PCR machine.[8]

-

Separation of Soluble Fraction: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.

-

Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.

-

Detection: Quantify the amount of a specific target protein (identified from the proteomic screen) remaining in the soluble fraction at each temperature point using an antibody-based method like Western Blot or an ELISA.

-

Data Analysis: Plot the percentage of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the control, indicating ligand-induced stabilization.

| Parameter | Vehicle Control (DMSO) | Compound-Treated | Interpretation |

| Apparent Melting Temp (Tm) | Tm₁ | Tm₂ | If Tm₂ > Tm₁, it indicates target stabilization and engagement. |

| Soluble Protein at T > Tm₁ | Low | High | Confirms that the compound protects the target protein from heat-induced aggregation. |

Functional Characterization: From Target Inhibition to Cellular Fate

Identifying the target is only the first step. The subsequent crucial phase is to understand the functional consequences of this interaction, both at the molecular level (enzyme inhibition) and the cellular level (phenotypic changes).

Quantifying Covalent Inhibition: kinact/KI Determination

For covalent inhibitors, a simple IC50 value is often misleading because the inhibition is time-dependent. The gold-standard metric for quantifying the efficiency of a covalent inhibitor is the second-order rate constant kinact/KI.[11][12][13] This value represents the efficiency of covalent bond formation, incorporating both the initial non-covalent binding affinity (KI) and the maximal rate of inactivation (kinact).

Experimental Protocol: kinact/KI Assay

-

Reagent Preparation: Obtain or produce the purified recombinant target protein identified in Tier 1.

-

Incubation: Incubate the target protein with various concentrations of the compound for different lengths of time.

-

Activity Measurement: At each time point, measure the remaining activity of the protein using a suitable enzymatic or binding assay.

-

Data Analysis: For each compound concentration, plot the natural log of the percentage of remaining activity versus time. The negative slope of this line gives the observed rate constant (kobs).

-

kinact/KI Calculation: Plot the kobs values against the corresponding compound concentrations. The slope of this resulting line is the kinact/KI value.[11]

Assessing Cellular Consequences: Apoptosis and Cell Cycle Analysis

Given that many indazole derivatives exhibit anti-cancer properties, it is logical to investigate whether this compound induces common anti-proliferative phenotypes such as apoptosis (programmed cell death) and cell cycle arrest. Flow cytometry is an ideal high-throughput method for these analyses.

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[14][15]

-

Cell Treatment: Treat a cancer cell line with increasing concentrations of the compound for 24-48 hours.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a DNA stain that only enters cells with compromised membranes).[15]

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Interpretation:

-

Annexin V- / PI-: Healthy, viable cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

-

Caption: Principles of Apoptosis Detection with Annexin V and Propidium Iodide.

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[16][17][18]

-

Cell Treatment: Treat cells as described for the apoptosis assay.

-

Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.

-

Staining: Treat the cells with RNase A (to prevent staining of double-stranded RNA) and then stain with PI.

-

Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the PI signal on a linear scale.

-

Interpretation: Generate a histogram of DNA content. Cells in the G2/M phase will have twice the DNA content (and thus twice the fluorescence intensity) of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have intermediate DNA content. An accumulation of cells in a specific phase suggests a compound-induced cell cycle arrest.

Unveiling the Pathway: Western Blot Analysis of Apoptosis Markers

To connect target inhibition to the observed cellular phenotype, Western Blotting can be used to measure changes in the expression and activation of key signaling proteins. If the compound induces apoptosis, we would expect to see changes in hallmark apoptotic proteins.[19][20][21][22]

Protocol: Western Blot for Apoptosis Markers

-

Protein Lysate Preparation: Treat cells with the compound, harvest, and prepare total protein lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific to key apoptotic proteins, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative changes in protein levels.

| Apoptotic Marker | Expected Change Upon Apoptosis Induction | Role in Apoptosis |

| Cleaved Caspase-3 | Increase | Key executioner caspase; its cleavage indicates activation. |

| Cleaved PARP | Increase | A substrate of Caspase-3; its cleavage is a hallmark of apoptosis. |

| Bax | Upregulation / Translocation | Pro-apoptotic Bcl-2 family member that promotes mitochondrial outer membrane permeabilization. |

| Bcl-2 | Downregulation | Anti-apoptotic Bcl-2 family member that prevents apoptosis. |

Conclusion

The presence of a chloromethyl "warhead" on the this compound scaffold presents a compelling hypothesis for a covalent mechanism of action. This guide provides a robust, logical, and technically detailed roadmap for any research team aiming to characterize this molecule. By systematically applying unbiased proteomics for target discovery, validating on-target engagement with CETSA, quantifying inhibitory kinetics, and characterizing the downstream cellular consequences, researchers can build a comprehensive and authoritative understanding of the compound's mechanism. Successful execution of this workflow will not only elucidate the function of this specific molecule but also potentially unveil novel druggable targets and pathways, paving the way for its development as a valuable chemical probe or a novel therapeutic agent.

References

A comprehensive list of references will be compiled and provided upon finalization of the report. The in-text citations correspond to a master list of authoritative sources used to construct these protocols and scientific rationales.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

- 12. shop.carnabio.com [shop.carnabio.com]

- 13. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. kumc.edu [kumc.edu]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. cancer.wisc.edu [cancer.wisc.edu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. researchgate.net [researchgate.net]

- 22. biotech.illinois.edu [biotech.illinois.edu]

Title: A Technical Guide to the Synthetic Utility and Biological Potential of 3-(Chloromethyl)-1-methyl-1H-indazole as a Core Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved therapeutics.[1][2][3] This guide focuses on the strategic importance of 3-(chloromethyl)-1-methyl-1H-indazole , a versatile synthetic intermediate poised for the development of novel drug candidates. The inherent reactivity of the C3-chloromethyl group provides a robust platform for introducing diverse chemical functionalities through nucleophilic substitution, enabling the systematic exploration of structure-activity relationships (SAR).[4] We will dissect the synthesis of this key intermediate and explore the significant biological activities—primarily anticancer, anti-inflammatory, and antimicrobial—demonstrated by its derivatives. This document serves as a technical resource, providing field-proven experimental protocols, mechanistic insights, and a forward-looking perspective on leveraging this scaffold in modern drug discovery programs.

Part 1: The Indazole Scaffold in Modern Drug Discovery

The indazole core, a bicyclic aromatic system comprising a benzene ring fused to a pyrazole ring, is a recurring motif in numerous clinically successful drugs. Its unique electronic properties and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal anchor for binding to biological targets.[5] The two principal tautomeric forms, 1H-indazole and 2H-indazole, offer distinct vectors for substitution, with the 1H-tautomer being the more thermodynamically stable and commonly observed form.[2]

The therapeutic impact of this scaffold is exemplified by several FDA-approved drugs:

-

Pazopanib and Axitinib are potent multi-target tyrosine kinase inhibitors used in oncology, effectively treating renal cell carcinoma and other solid tumors.[6][7]

-

Niraparib functions as a poly (ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian cancer.[6]

-

Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anesthetic properties.[8][9]

-

Granisetron is a serotonin 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[5][9]

The biological activity of indazole derivatives is exquisitely sensitive to the substitution pattern. N1-alkylation, as seen in our core molecule, often enhances metabolic stability and modulates binding orientation within target proteins. The functionalization at the C3 position is particularly critical for dictating the specific pharmacological profile.[10][11] The this compound structure is therefore not an endpoint, but a strategic starting point for creating vast libraries of C3-substituted analogs with diverse therapeutic potential.

Part 2: Synthesis and Reactivity of the this compound Intermediate

The rationale behind using this compound lies in its synthetic accessibility and the reactivity of the chloromethyl group. This group acts as a potent electrophile, readily undergoing S_N2 reactions with a wide range of nucleophiles. This allows for the facile introduction of amine, ether, thioether, and other functionalities, which are crucial for tuning the compound's physicochemical properties and target engagement.

Below is a representative workflow for the synthesis of this key intermediate, starting from commercially available 2-aminoacetophenone.

Caption: General synthetic workflow for producing C3-functionalized indazole derivatives.

Experimental Protocol 1: Synthesis of 3-Methyl-1H-indazole

This protocol is adapted from established methods for indazole synthesis from 2-aminoacetophenone.[12][13]

-

Diazotization: Dissolve 2-aminoacetophenone (1.0 eq) in 37% hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

-

Add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the temperature below 10 °C. Stir for 1 hour at this temperature. The causality here is the formation of a diazonium salt, a critical step for subsequent cyclization.

-

Reductive Cyclization: Prepare a solution of stannous chloride (SnCl₂) (2.5 eq) in 37% hydrochloric acid. Slowly add this reducing solution to the diazonium salt mixture, again keeping the temperature below 10 °C.

-

Allow the reaction to stir overnight, gradually warming to room temperature. This extended time ensures the complete reduction and intramolecular cyclization to form the indazole ring.

-

Work-up: Pour the reaction mixture into ice water. Neutralize the solution to pH 8 using a base (e.g., NaOH or Na₂CO₃) to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield 3-methyl-1H-indazole. Purity can be assessed by TLC and NMR.

Experimental Protocol 2: Synthesis of this compound (Proposed)

Following N1-methylation of 3-methyl-1H-indazole (a standard procedure using an alkylating agent like methyl iodide), the subsequent benzylic chlorination can be achieved.

-

Setup: Dissolve 1,3-dimethyl-1H-indazole (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Initiation: Add N-Chlorosuccinimide (NCS) (1.1 eq) and a radical initiator like benzoyl peroxide (BPO) (0.05 eq). The choice of a radical initiator is crucial for activating the otherwise stable methyl group.

-

Reaction: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the homolytic cleavage of the N-Cl bond in NCS, initiating the radical chain reaction. Monitor the reaction progress by TLC.

-

Work-up: Once the starting material is consumed, cool the reaction mixture and filter off the succinimide byproduct.

-

Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target intermediate, this compound.[14][15]

Part 3: Key Biological Activities of Derived Compounds

The true value of the this compound intermediate is realized in the biological activities of the derivatives it can generate.

Anticancer Activity

Indazole derivatives are widely recognized for their potent anticancer properties, frequently acting as inhibitors of protein kinases that are dysregulated in cancer.[6][16] The C3 position is often elaborated with substituted aryl or heteroaryl moieties that occupy the ATP-binding pocket of these enzymes.

Caption: Key SAR insights for C3-substituted 1-methyl-1H-indazole derivatives.

Future Outlook

The this compound scaffold remains a highly valuable starting point for novel drug discovery. Future research efforts should be directed towards:

-

Exploring Novel Nucleophiles: Moving beyond common amines and phenols to incorporate more complex or unusual chemical moieties could unlock activity against novel biological targets.

-

Computational Chemistry: Employing molecular docking and molecular dynamics simulations to rationally design derivatives with improved binding affinity and selectivity for specific targets, such as emerging kinase isoforms or allosteric sites. [17][18]3. Phenotypic Screening: Using the intermediate to generate a large, diverse library for high-throughput phenotypic screening can uncover unexpected biological activities beyond the traditional targets.

-

ADMET Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives is crucial for identifying candidates with favorable drug-like properties.

By combining rational design with versatile synthetic chemistry, the this compound core will continue to be a powerful engine for the development of the next generation of therapeutics.

References

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.).

- The Anticancer Activity of Indazole Compounds: A Mini Review. (2025).

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). Royal Society of Chemistry.

- Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. (n.d.). Research Journal of Pharmacy and Technology.

- Indazole Derivatives: Promising Anti-tumor Agents. (n.d.). PubMed.

- 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. (2024).

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021).

- Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. (n.d.). PubMed.

- development of 1h-indazole derivatives as anti-inflammatory agents using comput

- Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. (n.d.).

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)

- 5-chloro-3-(chloromethyl)-1H-indazole. (2025).

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.

- Development of 1h-indazole derivatives as anti-inflammatory agents using comput

- Indazole-based antiinflammatory and analgesic drugs. (n.d.).

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.).

- 3-METHYL-1H-INDAZOLE synthesis. (n.d.). ChemicalBook.

- Anti‐inflammatory activity of indazole‐containing drugs. (n.d.).

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Taylor & Francis Online.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).

- This compound. (n.d.). CymitQuimica.

- SYNTHESIS AND ANTI-MICROBIAL STUDY OF OXADIAZOLYL INDAZOLES. (n.d.).

- Synthesizing process of 3-methyl-1 H-indazole. (n.d.).

- Indazole synthesis. (n.d.). Organic Chemistry Portal.

- This compound. (n.d.). PubChemLite.

- 5-(Chloromethyl)-1H-indazole hydrochloride|CAS 1956310-09-0. (n.d.). Benchchem.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023).

- This compound. (2007). eCrystals - University of Southampton.

- Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. (n.d.).

- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv

- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (n.d.). PubMed.

- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)

- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis and Antitumor Activity of 1<i>H</i>-indazole-3-amine Derivatives - ProQuest [proquest.com]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. 3-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 13. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]

- 14. This compound | CymitQuimica [cymitquimica.com]

- 15. This compound - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]

- 16. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. scispace.com [scispace.com]

Introduction: The Case for 3-(Chloromethyl)-1-methyl-1H-indazole as a Novel Probe

An In-Depth Technical Guide to 3-(Chloromethyl)-1-methyl-1H-indazole as a Potential Covalent Chemical Probe

Disclaimer: As of early 2026, publicly accessible, peer-reviewed scientific literature detailing the specific biological applications of this compound as a chemical probe is limited. This guide, therefore, is presented as a forward-looking, conceptual framework based on the known reactivity of its functional groups and the biological activities of related indazole-containing molecules. The protocols and pathways described herein are illustrative and intended to provide a strategic roadmap for researchers initiating an investigation into this compound's potential.

The search for highly specific and potent chemical probes is a cornerstone of modern drug discovery and chemical biology. An ideal probe allows for the precise interrogation of a biological target's function in its native environment. Covalent probes, in particular, offer unique advantages, including the potential for high potency, prolonged duration of action, and utility in target identification and validation studies.

This compound is an intriguing, yet underexplored, candidate for a covalent chemical probe. Its structure combines two key features:

-

A 1-methyl-1H-indazole Core: The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous compounds with diverse biological activities. For instance, the indazole ring is a core component of several kinase inhibitors, owing to its ability to mimic the purine core of ATP and participate in hydrogen bonding interactions within the kinase hinge region.

-

A Chloromethyl Reactive Group: The chloromethyl group is a moderately reactive electrophile, capable of forming a stable covalent bond with nucleophilic amino acid residues in a protein's binding pocket. This "warhead" can transform a reversible interaction into an irreversible one, enabling potent and durable target engagement.

This guide will provide a comprehensive, albeit prospective, analysis of how a researcher might approach the characterization and application of this compound as a chemical probe. We will explore its hypothetical mechanism of action, propose experimental workflows for target validation, and provide detailed protocols for its use.

Part 1: Proposed Mechanism of Action and Target Engagement

The central hypothesis for the action of this compound as a chemical probe is a two-step process:

-

Initial Reversible Binding: The 1-methyl-1H-indazole core is predicted to mediate the initial, reversible binding of the molecule to the target protein. This interaction is likely driven by a combination of hydrophobic interactions and hydrogen bonding, positioning the molecule within the binding pocket.

-

Irreversible Covalent Modification: Once reversibly bound, the electrophilic chloromethyl group is positioned in close proximity to a nucleophilic amino acid residue (e.g., cysteine, histidine, or lysine). This proximity facilitates a nucleophilic substitution reaction, where the amino acid attacks the methylene carbon, displacing the chloride leaving group and forming a stable covalent bond.

This proposed mechanism is depicted in the following reaction scheme:

Caption: Proposed two-step mechanism of target engagement.

Part 2: Experimental Workflow for Target Identification and Validation

A systematic approach is required to identify the cellular target(s) of this compound and validate its utility as a chemical probe. The following workflow outlines a logical sequence of experiments.

Caption: A comprehensive workflow for probe characterization.

Step-by-Step Protocol: Chemoproteomic Target Identification

Chemoproteomics is a powerful technique to identify the direct binding partners of a small molecule from a complex proteome. A common approach is competitive activity-based protein profiling (ABPP).

Objective: To identify the protein target(s) of this compound in a cellular lysate.

Materials:

-

This compound

-

A broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne)

-

Cell lysate from a relevant cell line

-

Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)

-

Streptavidin beads

-

Trypsin

-

LC-MS/MS instrumentation

Methodology:

-

Lysate Preparation: Prepare a clarified cell lysate from the cell line of interest.

-

Competitive Inhibition:

-

Pre-incubate aliquots of the lysate with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour at 37°C.

-

Include a vehicle control (e.g., DMSO).

-

-

Broad-Spectrum Probe Labeling: Add the cysteine-reactive probe (e.g., iodoacetamide-alkyne) to all samples and incubate for 1 hour at room temperature. This probe will label all accessible cysteine residues that were not blocked by the test compound.

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-modified proteins.

-

Enrichment: Use streptavidin beads to enrich the biotin-tagged proteins.

-

On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Digest the enriched proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Quantify the relative abundance of each identified peptide across the different treatment conditions. Proteins whose corresponding peptides show a dose-dependent decrease in abundance are considered potential targets of this compound.

Data Presentation: Hypothetical Chemoproteomics Results

The following table summarizes hypothetical quantitative data from a chemoproteomics experiment, identifying a putative kinase as a target.

| Protein ID | Gene Name | Fold Change (1 µM) | Fold Change (10 µM) | Fold Change (100 µM) | Putative Target? |

| P00533 | EGFR | 0.95 | 0.21 | 0.05 | Yes |

| P27361 | FYN | 1.02 | 0.98 | 0.91 | No |

| P06239 | LCK | 0.99 | 1.05 | 0.96 | No |

| Q15418 | BTK | 0.91 | 0.35 | 0.11 | Yes |

Data are presented as the ratio of peptide abundance in the treated sample versus the vehicle control. A lower ratio indicates target engagement by the probe.

Part 3: In-Depth Target Validation

Once putative targets are identified, further experiments are necessary to validate the interaction and understand its functional consequences.

Biochemical Validation: In Vitro Kinase Assay

Objective: To confirm that this compound directly inhibits the enzymatic activity of a purified candidate kinase (e.g., EGFR).

Protocol:

-

Reagent Preparation: Prepare a reaction buffer, a solution of the purified kinase, the kinase's substrate peptide, and ATP.

-

Inhibition Assay:

-

In a 96-well plate, add the kinase and varying concentrations of this compound.

-

Incubate for a set period (e.g., 30 minutes) to allow for covalent modification.

-

Initiate the kinase reaction by adding the substrate peptide and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes).

-

-

Detection: Use a suitable method to detect kinase activity, such as an antibody-based method to detect the phosphorylated substrate or a luminescence-based assay that measures the amount of ATP remaining.

-

Data Analysis: Plot the kinase activity as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Validation: Western Blot Analysis of Target Phosphorylation

Objective: To determine if this compound can inhibit the activity of its target kinase in a cellular context.

Protocol:

-

Cell Treatment: Plate cells that express the target kinase and treat them with increasing concentrations of the probe for a defined period.

-

Stimulation (if necessary): If the kinase is activated by an upstream signal (e.g., a growth factor for EGFR), stimulate the cells with the appropriate ligand.

-

Cell Lysis: Lyse the cells to extract the proteins.

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with an antibody that specifically recognizes the phosphorylated, active form of the target kinase.

-

Probe a separate membrane (or strip and re-probe the same membrane) with an antibody that recognizes the total amount of the target kinase as a loading control.

-

-

Detection and Analysis: Use a chemiluminescence-based detection system to visualize the protein bands. Quantify the band intensities to determine the extent of inhibition of target phosphorylation.

Conclusion and Future Directions

This compound represents a molecule with significant, albeit currently unexplored, potential as a covalent chemical probe. Its indazole core provides a promising scaffold for achieving target selectivity, while the chloromethyl group offers a means for irreversible target engagement. The experimental framework outlined in this guide provides a comprehensive strategy for researchers to systematically investigate this potential.

Future work should focus on executing these proposed studies to identify the specific biological targets of this compound. Should a tractable and interesting target be identified, further medicinal chemistry efforts could be undertaken to optimize the probe's potency, selectivity, and pharmacokinetic properties, potentially leading to the development of novel therapeutics.

References

As this guide is a conceptual framework due to the limited specific literature on this compound as a chemical probe, the following references provide foundational knowledge on the concepts and techniques discussed.

-

Privileged Structures in Medicinal Chemistry

- Title: The importance of privileged structures in drug discovery

- Source: Expert Opinion on Drug Discovery

-

URL: [Link]

-

Covalent Inhibitors and Chemical Probes

- Title: Covalent inhibitors in drug discovery

- Source: N

-

URL: [Link]

-

Chemoproteomics and Activity-Based Protein Profiling (ABPP)

- Title: Activity-based protein profiling: from enzyme chemistry to proteomic chemistry

- Source: Annual Review of Biochemistry

-

URL: [Link]

-

Indazole-Containing Kinase Inhibitors

- Title: A review on recent advances of indazole-based compounds as kinase inhibitors for cancer therapy

- Source: European Journal of Medicinal Chemistry

-

URL: [Link]

electrophilic nature of 3-(chloromethyl)-1-methyl-1H-indazole

An In-Depth Technical Guide to the Electrophilic Nature of 3-(Chloromethyl)-1-methyl-1H-indazole

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] This guide focuses on a key synthetic intermediate, This compound (CAS No: 1578-97-8), a versatile reagent whose utility is defined by its pronounced electrophilic character. We will dissect the structural and electronic features that confer this reactivity, provide validated synthetic protocols for its preparation and subsequent functionalization, and illustrate its application in the construction of complex molecules relevant to drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.

The Indazole Nucleus: A Privileged Scaffold in Drug Discovery

Indazoles are bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring.[2] This structural motif is a bioisostere of indole and is found in a wide array of therapeutic agents, demonstrating activities such as anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Notable examples of FDA-approved drugs containing the indazole core include Pazopanib, a tyrosine kinase inhibitor for treating renal cell carcinoma, and Niraparib, a PARP inhibitor used in cancer therapy.[2] The therapeutic importance of this scaffold drives the need for versatile and well-characterized intermediates to facilitate the synthesis of new analogues. This compound is one such critical intermediate, serving as a potent electrophilic alkylating agent.

Unveiling the Electrophilic Core: Structural and Electronic Rationale

The reactivity of this compound is centered on the chloromethyl (-CH₂Cl) substituent at the C3 position. Several factors contribute to the high electrophilicity of the methylene carbon:

-

Inductive Effect: The highly electronegative chlorine atom polarizes the C-Cl bond, drawing electron density away from the methylene carbon and creating a significant partial positive charge (δ+).

-

Excellent Leaving Group: The chloride ion (Cl⁻) is a stable, weak base, making it an excellent leaving group in nucleophilic substitution reactions.

-

Aromatic Stabilization: The indazole ring system provides electronic stabilization to the transition state of the substitution reaction. This is analogous to the high reactivity of benzyl chloride, where the adjacent benzene ring stabilizes the developing charge.

These features render the methylene carbon highly susceptible to attack by a wide range of nucleophiles, making the molecule an ideal precursor for introducing the 1-methyl-1H-indazol-3-ylmethyl moiety into target structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1578-97-8 | [3][4] |

| Molecular Formula | C₉H₉ClN₂ | [3][5] |

| Molecular Weight | 180.63 g/mol | [3] |

| Appearance | Solid | [4] |

| InChIKey | LYLGQIOTMAQQEB-UHFFFAOYSA-N | [3][5] |

Synthetic Pathway and Methodologies

The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available precursors. The general strategy involves the formation of the indazole core, followed by N-methylation and subsequent chlorination of the 3-methyl group.

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of 3-Methyl-1H-indazole

This procedure is adapted from established methods for indazole synthesis.[6][7]

-

Diazotization: Dissolve 2-aminoacetophenone (1.0 eq) in hydrochloric acid (37%) at 0-5 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 10 °C. Stir for 1 hour.

-

Reduction and Cyclization: Slowly add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 2.5 eq) in concentrated HCl to the diazonium salt solution, keeping the temperature below 10 °C. Allow the reaction to stir overnight, warming to room temperature.

-

Workup: Pour the reaction mixture into ice water. Basify the solution to pH 8 using a suitable base (e.g., NaOH or Na₂CO₃ solution), which will cause the product to precipitate.

-

Purification: Filter the resulting solid, wash with cold water, and dry under vacuum to yield 3-methyl-1H-indazole as an off-white solid. Characterize by ¹H NMR and MS to confirm identity and purity.[7]

Protocol 2: Synthesis of 1,3-Dimethyl-1H-indazole

-

Deprotonation: Suspend 3-methyl-1H-indazole (1.0 eq) in a suitable solvent such as DMF or THF. Add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C and stir for 30 minutes.

-

Alkylation: Add methyl iodide (MeI, 1.1 eq) dropwise to the solution and allow the reaction to warm to room temperature and stir for 2-4 hours. The regioselectivity of alkylation can be influenced by the choice of base and solvent.[8]

-

Workup: Quench the reaction by carefully adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate 1,3-dimethyl-1H-indazole.

Protocol 3: Synthesis of this compound

-

Reaction Setup: Dissolve 1,3-dimethyl-1H-indazole (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene. Add N-chlorosuccinimide (NCS, 1.05 eq) and a radical initiator such as benzoyl peroxide or AIBN (0.05 eq).

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by silica gel chromatography or recrystallization to yield pure this compound.

Reactivity Profile: Nucleophilic Substitution Reactions

The primary utility of this compound lies in its role as an electrophile in Sₙ2 reactions. It readily reacts with a diverse array of nucleophiles to form new C-N, C-O, C-S, and C-C bonds, providing a robust platform for molecular elaboration.

Caption: General Sₙ2 reaction of this compound.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile Class | Example Nucleophile (Nu-H) | Product Structure | Significance in Drug Discovery |

| N-Nucleophiles | Morpholine | 4-((1-Methyl-1H-indazol-3-yl)methyl)morpholine | Formation of amine linkers, introduction of solubilizing groups. |

| O-Nucleophiles | Phenol | 3-((Phenoxymethyl)-1-methyl-1H-indazole | Synthesis of ether-linked compounds, common in kinase inhibitors. |

| S-Nucleophiles | Thiophenol | 1-Methyl-3-((phenylthio)methyl)-1H-indazole | Creation of thioether linkages, important for covalent inhibitors. |

| C-Nucleophiles | Sodium Cyanide | 2-(1-Methyl-1H-indazol-3-yl)acetonitrile | Chain extension, precursor for carboxylic acids, amines, and amides. |

Validated Experimental Workflow: A Case Study

To demonstrate the practical application of this reagent, we provide a detailed protocol for its reaction with a secondary amine, morpholine.

Protocol 4: Synthesis of 4-((1-Methyl-1H-indazol-3-yl)methyl)morpholine

-

Reagents & Setup: To a solution of this compound (1.0 eq) in acetonitrile (MeCN), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 1.5 eq) as a base.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress using TLC, staining with potassium permanganate to visualize the product.

-

Workup: Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification & Analysis: Dry the organic layer (Na₂SO₄), filter, and remove the solvent in vacuo. Purify the resulting crude oil via silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Workflow for synthesis and purification of an alkylated product.

Conclusion

This compound is a high-value, reactive intermediate whose electrophilic nature is central to its utility. By understanding the principles governing its reactivity and employing validated synthetic protocols, chemists can effectively utilize this building block to access a wide range of novel indazole derivatives. Its ability to undergo clean and efficient nucleophilic substitution reactions makes it an indispensable tool in the design and synthesis of next-generation therapeutics for researchers in academic and industrial settings.

References

- Vertex AI Search. (2025). 5-chloro-3-(chloromethyl)-1H-indazole - Chemical Synthesis Database.

- ChemicalBook. (n.d.). 3-METHYL-1H-INDAZOLE synthesis.

- Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.

- Google Patents. (n.d.). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.

- Organic Chemistry Portal. (n.d.). Indazole synthesis.

- PubChemLite. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- Scientific Reports. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.

- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- MDPI. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- PubChem. (n.d.). 3-methyl-1H-indazole.

- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions.

- National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- ResearchGate. (n.d.). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.

- PubMed. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives.

- BenchChem. (n.d.). Comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles.

- National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- ChemicalBook. (2022). 3-(CHLOROMETHYL)-1H-INDAZOLE - Safety Data Sheet.

- CymitQuimica. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.

- RSC Publishing. (n.d.). Nucleophilic substitution reaction of 1-phenylethyl chlorides in methanol.

- ResearchGate. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H9ClN2 | CID 7537470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - this compound (C9H9ClN2) [pubchemlite.lcsb.uni.lu]

- 6. 3-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]

- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

An In-Depth Technical Guide to Identifying Potential Pharmacological Targets for 3-(chloromethyl)-1-methyl-1H-indazole

Foreword: The Indazole Scaffold and the Quest for Novel Therapeutics

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] From the anti-emetic granisetron, a selective 5-HT3 receptor antagonist, to the multikinase inhibitor pazopanib used in oncology, the versatility of the indazole ring system is well-established.[1] Our subject of interest, 3-(chloromethyl)-1-methyl-1H-indazole, presents a unique opportunity for drug discovery. The presence of a reactive chloromethyl group at the 3-position suggests the potential for covalent interaction with biological targets, a mechanism that can lead to enhanced potency and prolonged duration of action. This guide provides a comprehensive framework for researchers to systematically identify and validate the pharmacological targets of this intriguing molecule.

Deconstructing the Molecule: Structural Rationale for Target Exploration

Before embarking on experimental workflows, it is crucial to analyze the structural features of this compound to inform our target hypotheses.

-

The 1-methyl-1H-indazole Core: This bicyclic system is relatively planar and serves as a versatile scaffold that can engage in various non-covalent interactions within a protein's binding pocket, including hydrogen bonding (via the N2 atom), π-π stacking, and hydrophobic interactions. Its bioisosteric relationship to indole is noteworthy, suggesting that it might interact with targets of known indole-containing ligands.[1]

-

The 3-(chloromethyl) Substituent: This is the most chemically reactive part of the molecule. The chlorine atom is a good leaving group, making the adjacent methylene carbon electrophilic. This functionality can react with nucleophilic residues on a protein surface, such as the thiol group of cysteine, the imidazole of histidine, or the ε-amino group of lysine, to form a stable covalent bond. This potential for covalent modification is a key consideration in our target identification strategy.

Based on these features and the broader activities of indazole derivatives, we can hypothesize several classes of proteins as potential targets.[2][3][4]

Hypothesized Target Classes:

-

Protein Kinases: A significant number of indazole-containing drugs and clinical candidates are kinase inhibitors.[1][5] The ATP-binding site of kinases often contains a cysteine residue in a strategic position, which could be targeted by the electrophilic chloromethyl group.

-

Apoptosis Regulators: Several indazole derivatives have demonstrated the ability to induce apoptosis, suggesting interactions with proteins in the apoptotic cascade, such as the Bcl-2 family proteins or caspases.[6][7][8]

-

Enzymes with Nucleophilic Active Sites: Enzymes that utilize a nucleophilic cysteine or serine in their catalytic mechanism (e.g., certain proteases, phosphatases, or metabolic enzymes) are potential candidates for covalent inhibition.

-

G-Protein Coupled Receptors (GPCRs): While less common, some indazole derivatives interact with GPCRs, such as the serotonin receptors.[1] Covalent ligands for GPCRs, though rare, are of increasing interest for their potential to achieve durable receptor modulation.

A Phased Strategy for Target Identification and Validation

We propose a multi-pronged approach, beginning with broad, unbiased screening and progressively narrowing down to specific, validated targets.

Phase 1: Unbiased Target Discovery

The initial goal is to identify any protein that physically interacts with this compound in a biological context. Affinity-based proteomics is a powerful tool for this purpose.

Caption: Cellular Thermal Shift Assay (CETSA) workflow for target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

-

Cell Treatment: Treat intact cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Heating: Lyse the cells and divide the lysate into aliquots. Heat the aliquots to a range of temperatures for a fixed time (e.g., 3 minutes).

-

Fractionation: Centrifuge the samples to pellet the denatured, aggregated proteins.

-

Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the putative target protein remaining using Western blotting or other protein quantification methods.

-

Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve". A shift in this curve to higher temperatures in the presence of the compound confirms target engagement.

Given the reactive chloromethyl group, it is essential to determine if the interaction is covalent.

Experimental Protocol: Intact Protein Mass Spectrometry

-

Incubation: Incubate the purified recombinant target protein with this compound.

-

Analysis: Analyze the sample using high-resolution mass spectrometry (e.g., ESI-Q-TOF).

-

Interpretation: A mass shift corresponding to the molecular weight of the compound minus HCl (144.18 Da) will confirm a 1:1 covalent adduct has formed.

Case Study: Investigating Protein Kinases as a Target Class

Based on the prevalence of indazole-based kinase inhibitors, let's outline a specific workflow for this target class. [5]

Caption: Potential inhibition of the MAPK signaling pathway.

Biochemical and Cellular Assays for Kinase Targets

| Assay Type | Description | Purpose | Representative Data |

| In Vitro Kinase Assay | Measures the ability of the compound to inhibit the phosphorylation of a substrate by a purified kinase enzyme. | Determine direct inhibitory activity and calculate IC₅₀ values. | IC₅₀ = 5.15 µM [8] |

| Cellular Phosphorylation Assay | Measures the phosphorylation level of a kinase's downstream substrate in cells treated with the compound (e.g., by Western Blot). | Confirm target inhibition in a cellular context. | Reduced p-ERK levels. |

| Cell Proliferation Assay | Measures the effect of the compound on the growth of cancer cell lines known to be dependent on the target kinase. | Assess the functional consequence of target inhibition. | GI₅₀ = 0.55 µM [9] |

| Apoptosis Assay | Uses methods like Annexin V/PI staining to quantify the percentage of apoptotic cells after compound treatment. | Determine if kinase inhibition leads to programmed cell death. | Increased Annexin V staining [6] |

Conclusion and Future Directions

This guide outlines a systematic, evidence-based approach to identifying and validating the pharmacological targets of this compound. The strategy emphasizes a progression from unbiased discovery to rigorous validation, with a special focus on elucidating the potential covalent mechanism of action conferred by the chloromethyl group. By combining state-of-the-art proteomics with established biochemical and cell-based assays, researchers can effectively uncover the biological role of this compound and evaluate its therapeutic potential. The insights gained from such studies will be invaluable for advancing this and other reactive indazole derivatives toward clinical application.

References

-

Jadhav, S. B., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link] [1]2. Leal, E., et al. (2012). Pharmacological properties of indazole derivatives: recent developments. PubMed. Available at: [Link] [2]3. Tiwari, R., et al. (2023). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available at: [Link] [10]4. Kaur, H., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. Available at: [Link] [3]5. Leal, E., et al. (2012). Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. Available at: [Link] [4]6. El-Malah, A. A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports. Available at: [Link] [11]7. Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. Available at: [Link] [6]8. Ansari, M. F., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link] [5]9. Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry. Available at: [Link] [7]10. Zhang, H., et al. (2014). Synthesis and cytotoxic activity of novel 1-((indol-3-yl)methyl)-1H-imidazolium salts. Bioorganic & Medicinal Chemistry Letters. Available at: [Link] [12]11. Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed. Available at: [Link] [8]12. Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link] [13]13. National Center for Biotechnology Information (n.d.). This compound. PubChem. Available at: [Link] [14]14. Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry. Available at: [Link] [15]15. Borkin, D., et al. (2016). Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL). Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and cytotoxic activity of novel 1-((indol-3-yl)methyl)-1H-imidazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound | C9H9ClN2 | CID 7537470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

discovery and chemical history of 3-(chloromethyl)-1-methyl-1H-indazole

An In-depth Technical Guide to the Discovery and Chemical History of 3-(chloromethyl)-1-methyl-1H-indazole

Introduction: The Indazole Scaffold in Modern Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in the field of drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets. Consequently, indazole derivatives are core components of numerous therapeutic agents, including those with anticancer, anti-inflammatory, and anti-HIV activities.[3] The indazole heterocycle exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered the more thermodynamically stable and is the predominant form in most marketed pharmaceuticals.[3][4]

The strategic functionalization of the indazole core is paramount to modulating its pharmacological activity. One such key intermediate, This compound , serves as a critical building block for the synthesis of complex, high-value molecules. Its importance lies in the presence of a reactive chloromethyl group at the 3-position, which acts as a potent electrophilic handle for introducing diverse functionalities through nucleophilic substitution. This guide provides a comprehensive overview of the chemical history, synthesis, and applications of this pivotal intermediate, designed for researchers and professionals in drug development.

Synthetic Pathways and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires precise control over regioselectivity and functional group transformations. The most common and logical synthetic route begins with the parent indazole molecule and proceeds through N-methylation, C3-formylation, reduction, and subsequent chlorination.

Step 1: Regioselective N-1 Methylation of the Indazole Core

A primary challenge in the functionalization of indazole is controlling the site of alkylation, as direct alkylation often yields a mixture of N-1 and N-2 substituted products.[3][5] Achieving high regioselectivity is crucial for ensuring the efficiency and purity of the final product.

Causality of Experimental Choice: The choice of base and solvent system is critical for directing methylation to the N-1 position. The use of a strong, non-nucleophilic hydride base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) is a field-proven method for achieving high N-1 selectivity.[5][6] The sodium cation is believed to coordinate with the N-2 nitrogen, sterically hindering its attack on the electrophile (methyl iodide or dimethyl sulfate) and electronically favoring the reaction at the more nucleophilic N-1 position. Studies have shown that this NaH/THF system can lead to greater than 99% N-1 regioselectivity for various C-3 substituted indazoles.[6]

Experimental Protocol: Synthesis of 1-methyl-1H-indazole

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and suspend it in anhydrous tetrahydrofuran (THF).

-

Indazole Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 1H-indazole (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension over 30 minutes.

-

Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases, indicating the formation of the indazolide anion.

-

Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (CH₃I, 1.2 equivalents) dropwise.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel to afford pure 1-methyl-1H-indazole.

Step 2: C-3 Formylation via the Vilsmeier-Haack Reaction

With the N-1 position successfully methylated, the next critical step is the introduction of a functional group at the C-3 position. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8]

Mechanistic Underpinnings: The reaction proceeds via the formation of a highly electrophilic chloroiminium salt, known as the "Vilsmeier reagent," from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) with an acid halide like phosphorus oxychloride (POCl₃).[8][9][10] The electron-rich 1-methyl-indazole then acts as a nucleophile, attacking the Vilsmeier reagent at the C-3 position. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde, 1-methyl-1H-indazole-3-carbaldehyde.[10] This method is preferred for its mild conditions and high efficiency.[11]

Experimental Protocol: Synthesis of 1-methyl-1H-indazole-3-carbaldehyde

-

Vilsmeier Reagent Formation: In a dry flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Substrate Addition: Add a solution of 1-methyl-1H-indazole (1.0 equivalent) in anhydrous DMF dropwise to the pre-formed Vilsmeier reagent.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Hydrolysis: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the product with ethyl acetate (3x).